molecular formula C20H13N5O2S B6106606 6-OXO-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE

6-OXO-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE

Cat. No.: B6106606
M. Wt: 387.4 g/mol
InChI Key: RAZRPTFMWSUQPP-UHFFFAOYSA-N
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Description

6-OXO-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinazolinyl group, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the quinazolinyl and phenyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

6-OXO-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinyl and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

6-OXO-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-OXO-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-OXO-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is unique due to its combination of a quinazolinyl group, a pyrimidine ring, and a phenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

6-oxo-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-4-phenyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O2S/c21-10-14-17(12-6-2-1-3-7-12)24-20(25-19(14)27)28-11-16-22-15-9-5-4-8-13(15)18(26)23-16/h1-9H,11H2,(H,22,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZRPTFMWSUQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=NC4=CC=CC=C4C(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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